N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide
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Overview
Description
N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide is an organic compound that belongs to the class of sulfonamides. This compound is characterized by the presence of a sulfonamide group attached to a benzene ring, which is further substituted with acetyl, bromo, and dimethyl groups. The unique structure of this compound makes it of interest in various fields of scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide typically involves a multi-step process. One common method starts with the acetylation of 4-bromo-2,5-dimethylbenzenesulfonamide. The reaction is carried out by treating 4-bromo-2,5-dimethylbenzenesulfonamide with acetic anhydride in the presence of a catalyst such as pyridine. The reaction mixture is then heated under reflux conditions to facilitate the acetylation process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines or thiols.
Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids under strong oxidizing conditions.
Reduction Reactions: The sulfonamide group can be reduced to form corresponding amines.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium azide, potassium thiocyanate, and primary amines. These reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Strong oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include various substituted sulfonamides depending on the nucleophile used.
Oxidation Reactions: Major products include carboxylic acids and their derivatives.
Reduction Reactions: The primary products are amines and their derivatives.
Scientific Research Applications
N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group is known to inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt metabolic pathways and lead to the desired therapeutic effects. The acetyl and bromo groups may also contribute to the compound’s activity by enhancing its binding affinity to the target enzymes.
Comparison with Similar Compounds
Similar Compounds
- N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzenesulfonamide
- N-(4-acetylphenyl)-4-chloro-2,5-dimethylbenzenesulfonamide
- N-(4-acetylphenyl)-4-fluoro-2,5-dimethylbenzenesulfonamide
Uniqueness
N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzene-1-sulfonamide is unique due to the presence of the bromo substituent, which can significantly influence its reactivity and biological activity compared to its chloro and fluoro analogs. The bromo group is larger and more polarizable, which can enhance the compound’s interactions with biological targets and improve its efficacy in certain applications.
Properties
IUPAC Name |
N-(4-acetylphenyl)-4-bromo-2,5-dimethylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16BrNO3S/c1-10-9-16(11(2)8-15(10)17)22(20,21)18-14-6-4-13(5-7-14)12(3)19/h4-9,18H,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUNXLBOEDPLKDY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Br)C)S(=O)(=O)NC2=CC=C(C=C2)C(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16BrNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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